![molecular formula C20H14FN3OS B2775414 N-(苯并[d]噻唑-2-基)-3-氟-N-(吡啶-2-基甲基)苯甲酰胺 CAS No. 898350-88-4](/img/structure/B2775414.png)

N-(苯并[d]噻唑-2-基)-3-氟-N-(吡啶-2-基甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

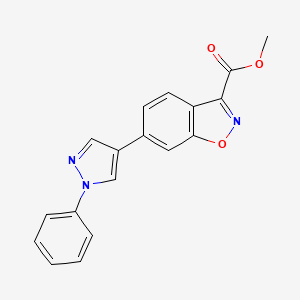

“N-(benzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide” is a compound that has been synthesized and characterized in various studies . It is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring .

Synthesis Analysis

The synthesis of similar benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of similar benzothiazole derivatives has been analyzed using various techniques such as 1H NMR, 13C NMR, and mass spectral data . For instance, the structure of a related compound was determined to be C24H16N2S, monoclinic, with specific dimensions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar benzothiazole derivatives have been analyzed using techniques such as GC-MS, 1H NMR, and 13C NMR . For instance, a related compound was found to have a yield of 58%, with specific 1H NMR and 13C NMR values .科学研究应用

抗癌活性

与N-(苯并[d]噻唑-2-基)-3-氟-N-(吡啶-2-基甲基)苯甲酰胺在结构上相关的吡啶-噻唑杂化新分子已被合成,并对多种肿瘤细胞系(包括结肠癌、乳腺癌、肺癌、胶质母细胞瘤和白血病)表现出显着的细胞毒性作用,同时对正常人角质细胞表现出最小的毒性。观察到的高抗增殖活性,特别是衍生物在HL-60细胞(急性人类早幼粒细胞白血病)中显示出低至0.57 µM的IC50值,表明其作为抗癌剂的潜力。对癌细胞系的这种选择性毒性表明了开发靶向癌症疗法的有希望的途径。细胞毒性作用的机制被认为与诱导肿瘤细胞的遗传不稳定性有关,初步研究表明PARP1抑制剂可能会降低细胞毒性,表明参与DNA损伤途径(Ivasechko等人,2022)。

选择性传感材料

N-(2H-[1,2,4]噻二唑并[2,3-a]吡啶-2-亚基)苯甲酰胺已被用作选择性传感材料,用于构建新的铬离子选择性电极。这展示了N-(苯并[d]噻唑-2-基)-3-氟-N-(吡啶-2-基甲基)苯甲酰胺衍生物在环境和分析化学中的潜力,尤其是在高选择性和灵敏度下检测环境样品中痕量的铬(Hajiaghababaei等人,2016)。

抗菌活性

对与N-(苯并[d]噻唑-2-基)-3-氟-N-(吡啶-2-基甲基)苯甲酰胺具有结构相似性的取代2-氨基苯并噻唑衍生物的研究突出了对各种细菌和真菌菌株(包括耐甲氧西林金黄色葡萄球菌(MRSA))的显着抗菌活性。这表明这些化合物在解决全球主要健康问题抗菌剂耐药性方面具有潜力。这些化合物被合成并对其抗菌活性进行了评估,显示出良好至中等的活性,并为更有效衍生物的设计和合成提供了基础(Anuse等人,2019)。

荧光性质和催化活性

与N-(苯并[d]噻唑-2-基)-3-氟-N-(吡啶-2-基甲基)苯甲酰胺相关的衍生物的钴(II)配合物已被合成和表征,显示出有趣的荧光性质。这些配合物还被评估了对人乳腺癌细胞系的抗癌活性,展示了这些化合物在基于荧光的研究所和潜在治疗用途中的多方面应用(Vellaiswamy & Ramaswamy,2017)。

作用机制

Target of Action

Similar compounds with thiazole and sulfonamide groups have shown antibacterial activity .

Mode of Action

It’s worth noting that similar compounds have shown antibacterial activity, both in isolation and in complex with cell-penetrating peptides . This suggests that the compound may interact with its targets to exert an antibacterial effect.

Biochemical Pathways

It’s known that bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis

Result of Action

Similar compounds have shown potent antibacterial activity against both gram-negative and gram-positive bacteria

未来方向

The future directions for research on “N-(benzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide” and similar compounds could involve further exploration of their anti-inflammatory and antibacterial properties . Additionally, the development of new methods for the synthesis of these compounds could also be a potential area of future research .

属性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3OS/c21-15-7-5-6-14(12-15)19(25)24(13-16-8-3-4-11-22-16)20-23-17-9-1-2-10-18(17)26-20/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOLMNFCOLYQTES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2775331.png)

![2-(methylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2775332.png)

![[4-(3-Methoxyphenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone](/img/structure/B2775333.png)

![1-[2-Methyl-6-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]prop-2-en-1-one](/img/structure/B2775336.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2775343.png)

![N-methyl-N-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl}but-2-ynamide](/img/structure/B2775344.png)

![N'-(2-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2775349.png)

![N-(1,4-dioxan-2-ylmethyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2775350.png)

![Spiro[3H-indene-2,3'-pyrrolidine]-1-one;hydrochloride](/img/structure/B2775354.png)